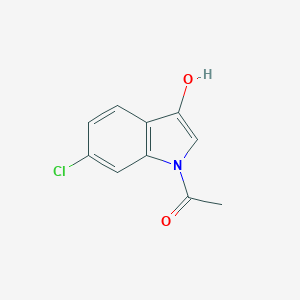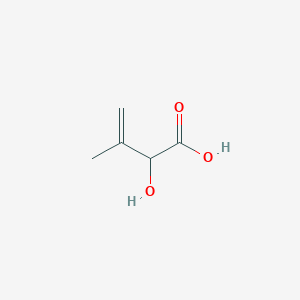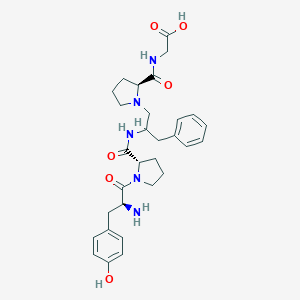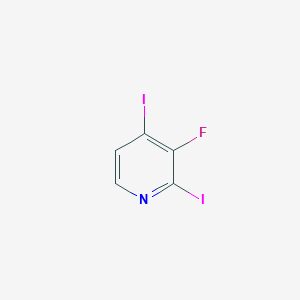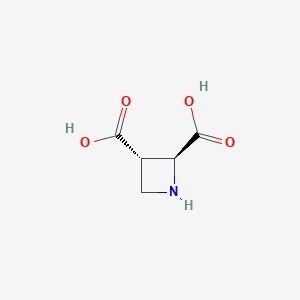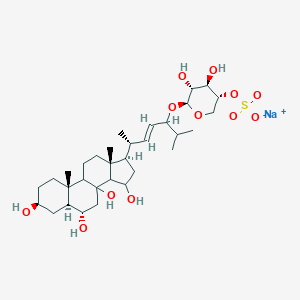
Luridoside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Luridoside B is a natural compound that belongs to the iridoid glycoside family. It is found in various plants, including the species of the genus Lonicera, commonly known as honeysuckle. Luridoside B has been the subject of extensive scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of Luridoside B is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate various antioxidant enzymes. It also modulates the activity of various inflammatory mediators, including cytokines and chemokines.
Biochemical and physiological effects:
Luridoside B has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. It also has been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
Luridoside B has several advantages for lab experiments. It is a natural compound that can be easily synthesized from plant extracts. It has been extensively studied, and its therapeutic properties have been well established. However, there are also some limitations to using Luridoside B in lab experiments. It is relatively expensive, and its availability may be limited. It also has low solubility in water, which may limit its use in certain assays.
Orientations Futures
There are several future directions for research on Luridoside B. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the elucidation of its mechanism of action. Further studies are also needed to determine its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, more research is needed to determine the optimal dosage and administration of Luridoside B for therapeutic purposes.
In conclusion, Luridoside B is a natural compound that has potential therapeutic properties. It has been extensively studied for its antioxidant, anti-inflammatory, and anti-tumor activities. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. Luridoside B has several advantages for lab experiments, but there are also some limitations to its use. Future research is needed to determine its potential therapeutic applications and to optimize its dosage and administration.
Méthodes De Synthèse
Luridoside B can be synthesized from the plant extract of Lonicera japonica. The plant material is extracted with a suitable solvent, and the extract is then purified using various chromatographic techniques. The purified compound is then characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
Luridoside B has been studied extensively for its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and anti-tumor activities. It has also been shown to have neuroprotective and cardioprotective effects.
Propriétés
Numéro CAS |
151041-64-4 |
|---|---|
Nom du produit |
Luridoside B |
Formule moléculaire |
C32H53NaO12S |
Poids moléculaire |
684.8 g/mol |
Nom IUPAC |
sodium;[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(E,6R)-2-methyl-6-[(3S,5S,6S,10S,13R,15R,17R)-3,6,8,15-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]hept-4-en-3-yl]oxyoxan-3-yl] sulfate |
InChI |
InChI=1S/C32H54O12S.Na/c1-16(2)23(43-29-27(37)26(36)24(15-42-29)44-45(39,40)41)7-6-17(3)19-13-21(34)28-31(19,5)11-9-25-30(4)10-8-18(33)12-20(30)22(35)14-32(25,28)38;/h6-7,16-29,33-38H,8-15H2,1-5H3,(H,39,40,41);/q;+1/p-1/b7-6+;/t17-,18+,19-,20-,21-,22+,23?,24-,25?,26+,27-,28?,29+,30+,31-,32?;/m1./s1 |
Clé InChI |
NYPVHAXIVOLELA-SXFTYCSESA-M |
SMILES isomérique |
C[C@H](/C=C/C(C(C)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)OS(=O)(=O)[O-])O)O)[C@H]2C[C@H](C3[C@@]2(CCC4C3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5)O)C)O)O)C)O.[Na+] |
SMILES |
CC(C)C(C=CC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)OS(=O)(=O)[O-])O)O.[Na+] |
SMILES canonique |
CC(C)C(C=CC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)OS(=O)(=O)[O-])O)O.[Na+] |
Synonymes |
luridoside B luridoside-B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



